molecular formula C11H14Cl2N2O3 B1456137 3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride CAS No. 1219976-27-8

3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride

Cat. No. B1456137
M. Wt: 293.14 g/mol
InChI Key: JYAPDHDUNSBGJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” is represented by the formula C11H14Cl2N2O3 . It has an average mass of 293.147 Da and a monoisotopic mass of 292.038147 Da .


Chemical Reactions Analysis

Piperidines, such as “3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives is extensive .

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • Research on related compounds, such as piperidinium-3-carboxylic acid complexes, has focused on their synthesis, characterization through single-crystal X-ray analysis, Raman and FTIR spectroscopies, and theoretical structure optimization. These studies have implications for understanding the chemical behavior and potential applications of "3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride" in spectroscopy and materials science (Anioła et al., 2016).

Pharmaceutical Compound Synthesis

  • The compound has structural similarities with pharmaceutical compounds like Paroxetine hydrochloride, suggesting potential research applications in the development of new pharmaceuticals. Studies on Paroxetine hydrochloride, for example, document its physicochemical properties, spectroscopic data, and pharmacological effects, which could guide research into related compounds (Germann et al., 2013).

Reactive Oxygen Species (ROS) Quantification

  • Research involving hydroxylamine derivatives related to "3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride" has explored their oxidation reactions with reactive oxygen species, highlighting potential applications in biochemical studies of ROS and oxidative stress (Dikalov et al., 1997).

H-bonded Complex Studies

  • Studies on H-bonded complexes of related piperidines with phenols provide insights into molecular interactions, which could inform research on the chemical behavior, synthesis, and potential applications of "3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride" in creating new materials or chemical sensors (Kumar et al., 2002).

Safety And Hazards

The safety data sheet for “3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride” can be viewed and downloaded for free at Echemi.com . For specific safety and hazard information, it is recommended to refer to this data sheet.

properties

IUPAC Name

3-(4-chloro-2-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3.ClH/c12-8-3-4-11(10(6-8)14(15)16)17-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAPDHDUNSBGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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